![molecular formula C19H19FN4O4S B2838848 8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034327-44-9](/img/structure/B2838848.png)

8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

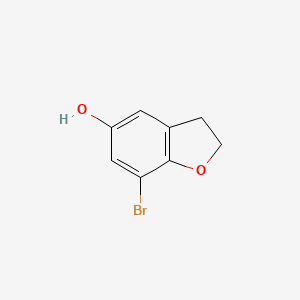

The compound appears to contain several structural motifs common in medicinal chemistry, including a pyrimidine ring, a pyrrolidine ring, and a quinoline ring. Pyrimidine rings are present in many biologically active compounds and drugs, including antiviral and anticancer agents . Pyrrolidine rings are found in many alkaloids and drugs, and are known for their wide range of biological activities. Quinoline rings are also common in medicinal chemistry and are part of many bioactive molecules, including antimalarial drugs .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains several cyclic structures, including a pyrimidine ring, a pyrrolidine ring, and a quinoline ring. These rings are likely connected through various functional groups, including an ether linkage and a sulfonyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, while the ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several heterocyclic rings might increase its aromaticity and stability. The various functional groups could also influence properties such as solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been synthesized as part of novel tetracyclic quinolone antibacterials, where its structure aims to target both Gram-positive and Gram-negative bacteria. The synthesis process involves creating a series of 8-substituted quinolones to study their antibacterial activity. The nature of the heteroatom substituted at the 8-position and its influence on antibacterial activity have been meticulously investigated, highlighting the compound's structural significance in medicinal chemistry (Taguchi et al., 1992).

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of related quinolone compounds, including those with structural similarities to the specified compound. For instance, derivatives have shown potent antibacterial activity against a spectrum of pathogens, indicating the compound's potential application in treating infections (Inoue et al., 1994). Additionally, studies on quinolone antibacterials with carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains have shown promising antibacterial activity and DNA-gyrase inhibition, further supporting the utility of such compounds in antibacterial therapy (Laborde et al., 1993).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstfibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

The exact mode of action of this compound remains unknown due to the lack of specific research. Fluoropyrimidinones as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, have been discussed in the context of drug discovery . Pyrrolidine allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

6-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c20-14-9-21-19(22-10-14)28-15-4-5-23(11-15)29(26,27)16-7-12-1-2-17(25)24-6-3-13(8-16)18(12)24/h7-10,15H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZVDZKTHFJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)

![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)